Boc-Asp(OtBu)-ONp
Description
Contextual Significance in Peptide Chemistry
The significance of Boc-Asp(OtBu)-ONp is best understood within the historical context of peptide synthesis strategies. For decades, two primary methods have dominated the field: the Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy and the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy. iris-biotech.deamericanpeptidesociety.orgbiosynth.comthermofisher.comnih.gov this compound is a key player in the Boc/Bzl approach.
In this strategy, the α-amino group of the amino acid is temporarily protected by the acid-labile Boc group, while side-chain functional groups, like the carboxylic acid of aspartic acid, are protected by more stable groups such as tert-butyl (OtBu). biosynth.comthermofisher.com The Boc group can be removed with a moderate acid like trifluoroacetic acid (TFA), leaving the OtBu group intact. americanpeptidesociety.orgthermofisher.com This differential stability is crucial for the stepwise elongation of the peptide chain without unintended side-chain reactions. While the Fmoc/tBu strategy has gained widespread popularity due to its milder deprotection conditions for the α-amino group (using a base like piperidine), the Boc strategy remains indispensable for the synthesis of certain complex or hydrophobic peptides and those containing base-sensitive modifications. iris-biotech.deamericanpeptidesociety.orgthermofisher.com
Role as an Activated Amino Acid Derivative
The "ONp" portion of this compound signifies the presence of a 4-nitrophenyl ester. This group serves as an activating group for the α-carboxyl function of the aspartic acid derivative. In peptide synthesis, the formation of a peptide bond (an amide bond) between two amino acids is not a spontaneous process. The carboxyl group of the incoming amino acid must be "activated" to make it more susceptible to nucleophilic attack by the amino group of the growing peptide chain.
The 4-nitrophenyl ester is an effective activating group because the nitrophenyl group is a good leaving group, facilitating the coupling reaction. bldpharm.com This method of activation has been a popular choice since its introduction by Bodanszky, as the resulting activated esters are often stable, crystalline solids that can be purified and stored. greyhoundchrom.com The activation provided by the p-nitrophenyl ester is generally sufficient for efficient peptide coupling while being mild enough to minimize undesirable side reactions.
Overview of Research Trajectories for this compound
Research involving this compound has primarily focused on its application in the synthesis of biologically active peptides and complex peptide structures. One notable example is its use as a reactant in the synthesis of a dendritic hexadecapeptide carrier designed for the delivery of HSP90 inhibitors. chemicalbook.com This highlights its utility in creating branched peptide architectures, which have applications in drug delivery and immunology.
Furthermore, this compound and similar activated esters are employed in both solution-phase and solid-phase peptide synthesis (SPPS). While SPPS is often favored for its efficiency and automation, solution-phase synthesis using reagents like this compound remains crucial for large-scale synthesis and for peptides that are difficult to assemble on a solid support. greyhoundchrom.comresearchgate.net Research continues to explore the optimization of coupling conditions and the synthesis of novel peptides with therapeutic potential using this and related activated amino acid derivatives.
Physicochemical and Analytical Data
To aid researchers, the following tables provide typical physicochemical and analytical data for this compound and its closely related precursor, Boc-Asp(OtBu)-OH.
Physicochemical Properties of Boc-Asp(OtBu)-OH *
| Property | Value | Reference(s) |
| Molecular Formula | C13H23NO6 | nih.govchemsrc.compeptide.comiris-biotech.de |
| Molecular Weight | 289.32 g/mol | nih.govsigmaaldrich.com |
| Melting Point | 64-67 °C | lookchem.com |
| Solubility | Soluble in methanol (B129727) and dimethyl sulfoxide. | lookchem.com |
| Appearance | White to off-white powder | lookchem.com |
| Note: Data provided is for the precursor compound Boc-Asp(OtBu)-OH, as specific data for this compound is not readily available in the cited sources. |
Typical Analytical Data for Boc-Asp(OtBu)-OH *
| Analysis | Data | Reference(s) |
| ¹H NMR | Consistent with the structure of Boc-Asp(OtBu)-OH. | chemicalbook.com |
| Purity (TLC) | ≥98% | sigmaaldrich.com |
| Purity (HPLC) | >98.0% | lookchem.com |
| Note: Specific NMR spectral data for this compound was not available in the searched literature. The data presented is for the precursor, Boc-Asp(OtBu)-OH, which is a common starting material for the synthesis of the title compound. |
Compound Nomenclature
| Abbreviation/Trade Name | Systematic Name |
| This compound | (S)-4-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid 4-nitrophenyl ester |
| Boc-Asp(OtBu)-OH | (S)-4-(tert-butoxy)-2-((tert-butoxycarbonyl)amino)-4-oxobutanoic acid |
| Boc | tert-butoxycarbonyl |
| OtBu | tert-butyl ester |
| ONp | 4-nitrophenyl ester |
| TFA | Trifluoroacetic acid |
| Fmoc | 9-fluorenylmethoxycarbonyl |
| Bzl | Benzyl |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-O-tert-butyl 1-O-(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O8/c1-18(2,3)28-15(22)11-14(20-17(24)29-19(4,5)6)16(23)27-13-9-7-12(8-10-13)21(25)26/h7-10,14H,11H2,1-6H3,(H,20,24)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQSQVFTGWZWKF-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427009 | |
| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29365-05-7 | |
| Record name | 4-tert-Butyl 1-(4-nitrophenyl) N-(tert-butoxycarbonyl)-L-aspartate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30427009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Strategies for Boc Asp Otbu Onp
Activated Ester Synthesis from Boc-Asp(OtBu)-OH
The conversion of the carboxylic acid in Boc-Asp(OtBu)-OH to a p-nitrophenyl (ONp) ester is a critical activation step. This transformation enhances the carboxyl group's reactivity towards nucleophilic attack by an amino group, facilitating peptide bond formation. Several methods are employed for this purpose.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), are widely used reagents for the formation of active esters. thieme-connect.de The reaction proceeds by the addition of the carboxylic acid to the carbodiimide (B86325), forming a highly reactive O-acylisourea intermediate. This intermediate then reacts with p-nitrophenol (HONp) to yield the desired Boc-Asp(OtBu)-ONp and a urea (B33335) byproduct, such as dicyclohexylurea (DCU). thieme-connect.de
A general procedure involves dissolving the N-protected amino acid (Boc-Asp(OtBu)-OH) and a slight excess of p-nitrophenol in a suitable solvent like ethyl acetate. thieme-connect.de The reaction is initiated by the addition of DCC at a reduced temperature (0°C) and then allowed to warm to room temperature. thieme-connect.de The insoluble DCU byproduct is subsequently removed by filtration. thieme-connect.de
| Reagent/Step | Purpose |
| Boc-Asp(OtBu)-OH | Starting material with protected amino and side-chain carboxyl groups. |
| p-Nitrophenol (HONp) | Forms the active ester. |
| DCC | Coupling agent that activates the carboxyl group. |
| Filtration | Removes the dicyclohexylurea (DCU) byproduct. |
The mixed anhydride (B1165640) method offers an alternative route to activate the carboxylic acid. researchgate.net This technique involves the reaction of the N-protected amino acid with a chloroformate, such as ethyl chloroformate or isobutyl chloroformate, in the presence of a base like N-methylmorpholine (NMM). thieme-connect.deresearchgate.net This forms a mixed anhydride which is highly reactive towards the alcohol (p-nitrophenol).
The process typically involves reacting Boc-Asp(OtBu)-OH with ethyl chloroformate and NMM in a solvent like dichloromethane (B109758). thieme-connect.de After a short activation period, a solution of p-nitrophenol and NMM is added. thieme-connect.de The resulting this compound can then be isolated after aqueous workup and crystallization. thieme-connect.de This method is valued for its rapid reaction times and the formation of byproducts that are generally easy to remove. thieme-connect.deresearchgate.net
The key to forming the active ester is the reaction with an N-hydroxy compound, in this case, p-nitrophenol (HONp). thieme-connect.de The p-nitrophenyl ester is considered an "active" ester because the p-nitrophenoxy group is a good leaving group, facilitating the subsequent aminolysis step during peptide coupling. sci-hub.se The electron-withdrawing nature of the nitro group on the phenyl ring increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the amino group of the incoming amino acid. sci-hub.se The use of HONp in conjunction with activating agents like carbodiimides or through mixed anhydride intermediates is a foundational strategy in the preparation of this compound. thieme-connect.de
Mixed Anhydride Methodologies
Protecting Group Chemistry in the Synthesis of this compound
Protecting groups are essential in peptide synthesis to prevent unwanted side reactions and ensure the formation of the desired peptide sequence. thermofisher.comwiley-vch.de In the case of this compound, two key protecting groups are utilized: the tert-butoxycarbonyl (Boc) group for the α-amino group and the tert-butyl (OtBu) ester for the side-chain carboxyl group.
The tert-butoxycarbonyl (Boc) group is a widely used acid-labile protecting group for the α-amino (Nα) function of amino acids. thermofisher.comamericanpeptidesociety.org Its primary role is to prevent the amino group from participating in unwanted reactions, such as self-polymerization, during the activation of the carboxyl group and subsequent coupling reactions. peptide.com
The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org It is stable under the conditions required for peptide bond formation but can be readily removed with moderately strong acids, such as trifluoroacetic acid (TFA), to liberate the free amine for the next coupling step. thermofisher.comlibretexts.org This orthogonality allows for the selective deprotection of the Nα-amino group without affecting the side-chain protecting groups or the peptide bond to the solid support in solid-phase peptide synthesis. thermofisher.com While Fmoc (9-fluorenylmethoxycarbonyl) chemistry is often preferred for its milder deprotection conditions, Boc chemistry remains valuable for the synthesis of complex or base-sensitive peptides. thermofisher.comamericanpeptidesociety.org
| Protecting Group | Chemical Name | Purpose | Deprotection Condition |
| Boc | tert-Butoxycarbonyl | Protects the Nα-amino group. | Moderate acid (e.g., TFA). thermofisher.comlibretexts.org |
| OtBu | tert-Butyl ester | Protects the side-chain carboxyl group. | Strong acid (e.g., TFA). iris-biotech.de |
The side chain of aspartic acid contains a carboxylic acid group that must be protected to prevent it from reacting during peptide synthesis. The tert-butyl (OtBu) ester is a common choice for this purpose. peptide.comiris-biotech.de The steric bulk of the tert-butyl group effectively shields the side-chain carboxyl group from participating in the coupling reaction. biotage.com
Similar to the Boc group, the OtBu group is acid-labile and is typically removed during the final cleavage step from the resin in solid-phase peptide synthesis, often using a strong acid like trifluoroacetic acid (TFA). iris-biotech.de The use of OtBu as a side-chain protecting group is part of the broader Fmoc/tBu or Boc/Bzl protection strategies in peptide synthesis. americanpeptidesociety.orgthieme-connect.de An important consideration with aspartic acid is the potential for aspartimide formation, a side reaction that can occur during synthesis. biotage.comiris-biotech.de While the OtBu group can help minimize this, other strategies, such as using more sterically hindered protecting groups or modifying the peptide backbone, are sometimes employed for particularly problematic sequences. biotage.comiris-biotech.de
Orthogonal Protecting Group Strategies
In peptide synthesis, the concept of orthogonality is paramount. It refers to the use of multiple protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of specific functional groups without affecting others. tandfonline.com This strategy provides precise control over the peptide chain elongation and modification processes. tandfonline.comrsc.org
The most common orthogonal combination in modern solid-phase peptide synthesis (SPPS) is the Fmoc/tBu strategy. acs.orgiris-biotech.de In this approach, the N-terminal α-amino group is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, while side chains of amino acids like aspartic acid are protected with acid-labile groups such as tert-butyl (tBu). iris-biotech.dewikipedia.org The Fmoc group is removed with a base, typically piperidine, while the tBu group is stable to these conditions. iris-biotech.dewikipedia.org
Conversely, the compound this compound is primarily associated with the older, yet still relevant, Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy. biosynth.com In this scheme, the N-terminal α-amino group is protected with the acid-labile Boc group. organic-chemistry.org The side-chain carboxyl group of aspartic acid is also protected with an acid-labile group, in this case, the tert-butyl (OtBu) ester. ug.edu.pl Both the Boc and OtBu groups are typically removed simultaneously using moderate to strong acids like trifluoroacetic acid (TFA). ug.edu.plpeptide.com Because both groups are removed under similar acidic conditions, the Boc/Bzl strategy is considered "quasi-orthogonal" rather than truly orthogonal. iris-biotech.debiosynth.com
The p-nitrophenyl (ONp) ester in this compound is not a protecting group in the traditional sense but rather an activated ester. Its purpose is to facilitate the formation of a peptide bond by making the carboxyl group more susceptible to nucleophilic attack by the amino group of the incoming amino acid.
The strategic combination of these groups is outlined below:
Boc (tert-butyloxycarbonyl): Protects the N-terminal amino group. It is stable to basic and nucleophilic conditions but is readily cleaved by acid (e.g., TFA). organic-chemistry.org
OtBu (tert-butyl ester): Protects the side-chain carboxyl group of aspartic acid. Like the Boc group, it is removed with acid. iris-biotech.deug.edu.pl
ONp (p-nitrophenyl ester): An activating group for the α-carboxyl group, which is displaced during the peptide coupling reaction.
This combination allows for the stepwise elongation of a peptide chain. After coupling, the Boc group of the newly incorporated residue is removed with acid, exposing a new N-terminal amine for the next coupling cycle. The OtBu side-chain protection remains intact until the final step of the synthesis, where it is cleaved along with all other acid-labile groups during the final deprotection and cleavage from the resin support. peptide.com
Comparison with Other Protecting Groups for Aspartic Acid Derivatives (e.g., OBzl, OFm, OMe, OcHx)
The choice of protecting group for the aspartic acid side chain is critical, as it influences both the efficiency of the synthesis and the prevalence of side reactions, most notably the formation of aspartimide. iris-biotech.depeptide.comiris-biotech.de Aspartimide formation occurs when the peptide backbone nitrogen attacks the side-chain ester, creating a cyclic imide. iris-biotech.de This can lead to a mixture of by-products, including racemized and beta-linked peptides, which are often difficult to separate from the desired product. sigmaaldrich.com The stability and cleavage conditions of the OtBu group in this compound can be compared with several other common protecting groups.
OBzl (Benzyl ester): A classical protecting group used in Boc/Bzl chemistry. ug.edu.plpeptide.com It is more prone to acid-catalyzed aspartimide formation than bulkier esters. ug.edu.pl The OBzl group is removed by very strong acids like anhydrous hydrogen fluoride (B91410) (HF) or by catalytic hydrogenolysis (H₂/Pd-C), offering different deprotection options compared to OtBu. peptide.com
OFm (9-Fluorenylmethyl ester): This is a base-labile protecting group, making it orthogonal to the acid-labile Boc group. smolecule.com This orthogonality is highly advantageous for synthesizing complex peptides where selective side-chain deprotection is required for on-resin cyclization or modification. The Ofm group is cleaved under basic or nucleophilic conditions. smolecule.com
OMe (Methyl ester): While simple, the methyl ester requires harsh saponification conditions (e.g., NaOH) for removal, which are generally incompatible with peptide synthesis as they can lead to racemization and other side reactions. It is not commonly used for side-chain protection in modern SPPS.
OcHx (Cyclohexyl ester): This group is more sterically hindered and more resistant to acid than the OBzl group. ug.edu.plpeptide.com This increased bulkiness provides superior suppression of acid-catalyzed aspartimide formation. ug.edu.pl Like OBzl, it is typically removed with strong acids such as HF. ug.edu.pl Its stability makes it suitable for the synthesis of long peptides. rsc.org
The following table provides a comparative overview of these protecting groups.
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| OtBu (tert-Butyl) | -O-C(CH₃)₃ | Moderate Acid (e.g., TFA) iris-biotech.de | Standard in Fmoc/tBu chemistry; Cleavage simultaneous with Boc group removal. | Prone to aspartimide formation under basic conditions (Fmoc deprotection). peptide.com |
| OBzl (Benzyl) | -O-CH₂-C₆H₅ | Strong Acid (HF); Hydrogenolysis peptide.com | Classic choice for Boc/Bzl strategy. | More susceptible to aspartimide formation than OtBu or OcHx. ug.edu.pl |
| OFm (9-Fluorenylmethyl) | -O-CH₂-C₁₃H₉ | Base/Nucleophiles (e.g., Piperidine) smolecule.com | Orthogonal to acid-labile groups (Boc, OtBu); Allows selective side-chain modification. | Requires a separate deprotection step if used in a standard Boc strategy. |
| OMe (Methyl) | -O-CH₃ | Saponification (e.g., NaOH) | Simple and inexpensive. | Harsh cleavage conditions are incompatible with most peptide synthesis strategies. |
| OcHx (Cyclohexyl) | -O-C₆H₁₁ | Strong Acid (HF) ug.edu.pl | More stable to acid and better at preventing aspartimide formation than OBzl due to steric bulk. ug.edu.pl | Requires very strong acid for removal. |
Green Chemistry Approaches in this compound Synthesis
The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. biotage.comnih.gov In peptide synthesis, which traditionally uses large volumes of hazardous solvents like N,N-dimethylformamide (DMF), dichloromethane (DCM), and N-methyl-2-pyrrolidone (NMP), these principles are particularly relevant. tandfonline.comrsc.orgacs.org
While research into greening the specific synthesis of this compound is not extensively documented, general green strategies in peptide synthesis are directly applicable.
Solvent Replacement: A primary focus of green peptide chemistry is the replacement of hazardous polar aprotic solvents. acs.org Studies have identified several greener alternatives that can be used in the coupling and deprotection steps of peptide synthesis. tandfonline.comacs.org
2-Methyltetrahydrofuran (2-MeTHF): A bio-based solvent that has shown promise as a substitute for DMF and DCM in coupling and washing steps. acs.orgbiotage.com
Ethyl Acetate (EtOAc): Can be used in conjunction with other green solvents for washing steps. acs.org
Propylene (B89431) Carbonate (PC): A polar aprotic solvent that can replace DMF in both solution- and solid-phase synthesis. acs.orgrsc.org
Solvent Mixtures: Novel solvent mixtures, such as anisole (B1667542) combined with N-octylpyrrolidone (NOP), are being investigated to match the solubilizing properties of traditional solvents. tandfonline.com
Applying these findings, the synthesis of this compound could be made more sustainable by replacing conventional solvents with options like 2-MeTHF or propylene carbonate during the reaction of Boc-Asp(OtBu)-OH with a nitrophenylating agent.
Enzymatic Synthesis: Enzymatic methods offer a powerful green alternative to traditional chemical synthesis. nih.gov Enzymes operate in mild, often aqueous, conditions and exhibit high chemo- and stereoselectivity, which can eliminate the need for complex protecting group strategies. techscience.comacs.org
Proteases like papain and Alcalase have been used to catalyze the formation of peptide bonds from protected amino acid esters or acids. techscience.comacs.org
Lipases have been employed for the synthesis of amino acid-functionalized polymers, using protected amino acids as initiators. mdpi.com
Research has demonstrated the synthesis of protected dipeptides containing unnatural amino acids using various proteases. nih.gov
A potential green route could involve the enzymatic synthesis of the dipeptide precursor, potentially reducing the number of chemical steps and the reliance on hazardous reagents. For instance, an enzyme could be used to couple Boc-Asp(OtBu)-OH directly to the next amino acid in a sequence, bypassing the need for p-nitrophenyl activation altogether. Furthermore, developing water-compatible protecting groups, like the 2,7-disulfo-9-fluorenylmethoxycarbonyl (Smoc) group, facilitates synthesis in aqueous media, significantly reducing the use of organic solvents. nih.gov
Mechanistic Investigations of Boc Asp Otbu Onp Reactivity
Aminolysis Mechanism of Activated Esters
The reaction of Boc-Asp(OtBu)-ONp with an amino group, a process known as aminolysis, proceeds through a well-established mechanism for activated esters. thieme-connect.de The key to the reactivity of this compound lies in the p-nitrophenyl (ONp) group, which is an electron-withdrawing group that enhances the electrophilicity of the carbonyl carbon. spcmc.ac.in This makes the carbonyl group susceptible to nucleophilic attack by the amino group of another amino acid or peptide. thieme-connect.de
The aminolysis of p-nitrophenyl esters is generally accepted to occur via a two-step process involving a tetrahedral intermediate. thieme-connect.de
Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the incoming amino group on the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate. thieme-connect.denih.gov
Breakdown of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and rapidly collapses. The rate-limiting step is the breakdown of this intermediate, which involves the departure of the p-nitrophenoxide leaving group. thieme-connect.despcmc.ac.in The stability of the p-nitrophenoxide anion, due to resonance delocalization of the negative charge, makes it an excellent leaving group and drives the reaction forward. The final products are the desired peptide bond and p-nitrophenol. spcmc.ac.in
The general mechanism can be depicted as follows:
Scheme 1: General mechanism for the aminolysis of a p-nitrophenyl ester.
The activation provided by the p-nitrophenyl ester is generally sufficient for efficient peptide coupling while being mild enough to minimize undesirable side reactions with other functional groups present in the amino acid side chains. sci-hub.st
Factors Influencing Reaction Kinetics and Efficiency
The rate and efficiency of the aminolysis of this compound are influenced by several factors, including the solvent, temperature, and the presence of catalysts. Careful control of these parameters is crucial for maximizing the yield of the desired peptide and minimizing the formation of byproducts.
Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are commonly used in peptide synthesis. vulcanchem.com DMF, in particular, is known to accelerate the aminolysis of active esters. sci-hub.se The solvent's ability to solvate the reactants and the transition state plays a crucial role. In some cases, partially aqueous solvent mixtures can be employed, especially when using unprotected amino acids. sci-hub.st
Temperature: Like most chemical reactions, the rate of aminolysis increases with temperature. However, elevated temperatures can also promote side reactions, most notably racemization and the formation of aspartimide. vulcanchem.comresearchgate.net Therefore, a balance must be struck, and coupling reactions are often carried out at controlled temperatures, typically between 0°C and 25°C, to suppress these unwanted pathways. vulcanchem.com
Catalysts: While the aminolysis of activated esters can proceed without a catalyst, certain additives can significantly accelerate the reaction.
Tertiary Amines: Bases like triethylamine (B128534) (TEA) and N-methylmorpholine (NMM) are often added to the reaction mixture. thieme-connect.desci-hub.st Their primary role is to deprotonate the ammonium (B1175870) salt of the amino component, liberating the free amine for the nucleophilic attack. However, the use of excess tertiary amines can also increase the risk of racemization. tandfonline.com
Bifunctional Catalysts: 2-Pyridone and its derivatives, such as 6-halo-2-pyridones, have been shown to act as efficient bifunctional catalysts in ester aminolysis. rsc.org They are proposed to activate both the ester and the amine through hydrogen bonding, facilitating the reaction under mild conditions. rsc.org
1-Hydroxybenzotriazole (B26582) (HOBt): While more commonly associated with carbodiimide-mediated couplings, HOBt can also be used as an additive with active esters. It is believed to react with the active ester to form an even more reactive intermediate, which then reacts with the amine. This can be particularly beneficial in reducing racemization. vulcanchem.comresearchgate.net
| Factor | Effect on Reaction Rate | Potential Side Effects | Common Practices |
|---|---|---|---|
| Solvent | Polar aprotic solvents (e.g., DMF, DCM) generally increase the rate. vulcanchem.comsci-hub.se | Solvent choice can influence the solubility of reactants and byproducts. | DMF is a widely used solvent for peptide coupling reactions. vulcanchem.comsci-hub.se |
| Temperature | Higher temperatures increase the reaction rate. | Increased risk of racemization and aspartimide formation at elevated temperatures. vulcanchem.comresearchgate.net | Reactions are typically run at 0–25°C. vulcanchem.com |
| Catalysts (e.g., Tertiary Amines) | Accelerate the reaction by deprotonating the amine component. sci-hub.st | Excess base can promote racemization. tandfonline.com | Stoichiometric amounts of bases like NMM or TEA are used. thieme-connect.desci-hub.st |
| Additives (e.g., HOBt) | Can increase the reaction rate and suppress racemization. vulcanchem.comresearchgate.net | Adds complexity to the reaction mixture. | Used in combination with coupling reagents to improve efficiency and reduce side reactions. vulcanchem.com |
Stereochemical Considerations and Racemization Prevention
Maintaining the stereochemical integrity of the chiral α-carbon of the aspartic acid residue is of utmost importance in peptide synthesis, as racemization can lead to the formation of diastereomeric peptides with potentially altered biological activity. The activation of the carboxyl group, a necessary step for peptide bond formation, unfortunately, also increases the susceptibility of the adjacent chiral center to racemization. mdpi.com
The primary mechanism of racemization for N-acyl amino acids involves the formation of a 5(4H)-oxazolone (also known as an azlactone). thieme-connect.de This occurs when the oxygen of the N-acyl group attacks the activated carbonyl carbon. The resulting oxazolone (B7731731) has an acidic proton at the C-4 position, which can be abstracted by a base. The subsequent reprotonation can occur from either face, leading to a mixture of L- and D-isomers.
However, a crucial feature of urethane-protected amino acids, such as those with a Boc group, is their significantly reduced tendency to form oxazolones. The lone pair of electrons on the nitrogen atom is delocalized into the urethane (B1682113) carbonyl group, making it less nucleophilic and thus less likely to attack the activated carboxyl group. This inherent property of the Boc protecting group is a key reason for its widespread use in peptide synthesis, as it generally allows for coupling reactions with minimal racemization. researchgate.net
Despite the protective nature of the Boc group, racemization can still occur under certain conditions, particularly with the use of strong bases or elevated temperatures. vulcanchem.com The risk of racemization is also dependent on the specific amino acid being coupled. mdpi.com
Strategies to Prevent Racemization:
Choice of Coupling Method: The use of pre-activated esters, like p-nitrophenyl esters, is generally considered a safer method in terms of racemization compared to in-situ activation with some carbodiimides, especially when additives are omitted. vulcanchem.com
Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its derivatives is a common strategy to suppress racemization. vulcanchem.comresearchgate.net These additives are believed to function by forming intermediate active esters that are highly reactive towards aminolysis but less prone to oxazolone formation.
Control of Base: The type and amount of base used are critical. Weak, sterically hindered bases are preferred over strong, unhindered ones. The use of an exact stoichiometric amount of base is recommended, as excess base can significantly increase the rate of racemization. tandfonline.com
Low Temperature: Performing the coupling reaction at low temperatures (e.g., 0 °C) reduces the rate of both the desired coupling reaction and the undesired racemization, but it generally has a more pronounced effect on suppressing racemization. vulcanchem.com
Another significant side reaction specific to aspartic acid derivatives is the formation of aspartimide. This occurs through the intramolecular cyclization of the aspartyl residue, where the backbone amide nitrogen attacks the side-chain ester. This is particularly problematic when the following amino acid residue (at the C-terminus) is small and unhindered, such as glycine. Aspartimide formation is promoted by basic conditions, such as those used for Fmoc deprotection in solid-phase peptide synthesis, and can also be influenced by elevated temperatures. researchgate.netpeptide.com The resulting aspartimide can then be opened by a nucleophile to yield a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, both of which can be racemized. researchgate.net The use of the bulky tert-butyl (OtBu) protecting group on the side chain of aspartic acid helps to sterically hinder this cyclization, thereby reducing the incidence of aspartimide formation. peptide.com
| Strategy | Mechanism of Action | Reference |
|---|---|---|
| Use of Urethane Protecting Groups (e.g., Boc) | Reduces the propensity for 5(4H)-oxazolone formation by delocalizing the nitrogen lone pair. | researchgate.net |
| Addition of HOBt | Forms a highly reactive intermediate that is less prone to racemization. | vulcanchem.comresearchgate.net |
| Careful Control of Base | Minimizes base-catalyzed abstraction of the α-proton. Using stoichiometric amounts of weak, hindered bases is preferred. | tandfonline.com |
| Low Reaction Temperature | Reduces the rate of racemization more significantly than the rate of coupling. | vulcanchem.com |
| Use of Bulky Side-Chain Protecting Groups (e.g., OtBu) | Sterically hinders the formation of aspartimide, a precursor to racemization. | peptide.com |
Applications of Boc Asp Otbu Onp in Peptide Synthesis
Solution-Phase Peptide Synthesis
Segment Condensation Strategies
Segment condensation involves the coupling of pre-synthesized peptide fragments to build larger, more complex peptides. Boc-Asp(OtBu)-ONp can be employed in these strategies as an activated C-terminal residue of a peptide segment. The p-nitrophenyl ester (ONp) group serves as a good leaving group, facilitating the nucleophilic attack by the N-terminus of another peptide fragment. This method is advantageous for synthesizing peptides that are difficult to assemble through stepwise elongation due to solubility issues or potential racemization thieme-connect.depolypeptide.com.
The use of activated esters like this compound in segment condensation allows for controlled coupling. The tert-butyl ester on the aspartic acid side chain provides protection that is generally stable under the coupling conditions but can be removed later, typically with acidic treatment peptide.com. This strategy is crucial for creating large peptides and proteins where stepwise addition of single amino acids becomes inefficient or prone to side reactions. Research has shown that active esters, including p-nitrophenyl derivatives, were historically important for stepwise approaches and can be revived with efficient catalysts nih.govrsc.org. While not as prevalent as carbodiimide-based methods in modern automated SPPS, activated esters remain relevant for specific challenges in peptide synthesis, including segment coupling rsc.org.
Dipeptide Synthesis Examples
This compound is a well-suited reagent for the synthesis of dipeptides, which are fundamental units in peptide chemistry. Its pre-activated nature allows for direct coupling with an N-protected amino acid or amino acid ester. For instance, it can be reacted with an amino acid methyl ester, such as H-Phe-OMe, to form the dipeptide Boc-Asp(OtBu)-Phe-OMe. Such reactions are typically carried out in organic solvents like pyridine (B92270) or DMF, often with the addition of a base to neutralize any acidic byproducts or to facilitate the reaction researchgate.net.
A study demonstrated the synthesis of dipeptides using titanium tetrachloride as a condensing agent in pyridine, which was compatible with various protecting groups, including Boc and tert-butyl esters, and maintained chiral integrity researchgate.net. While the specific example in the search results focuses on a TiCl4-assisted method for Boc-Asp(OtBu)-Phe-OMe, the principle applies to the use of this compound as a pre-activated component. The p-nitrophenyl ester is a moderately reactive leaving group, which can help suppress racemization, a common issue in peptide bond formation, especially with activated amino acids like aspartic acid rsc.orgrsc.org. The stability of nitrophenyl esters also allows for their preparation and storage, making them convenient for routine dipeptide synthesis rsc.org.
Comparative Analysis with Other Aspartic Acid Activated Esters
This compound is one of several activated ester derivatives of aspartic acid used in peptide synthesis. A comparative analysis with other common activated esters, such as N-hydroxysuccinimide (OSu) and pentafluorophenyl (OPfp) esters, reveals differences in reactivity, stability, and application suitability.
Reactivity: Generally, the reactivity of active esters in aminolysis follows a trend related to the electron-withdrawing nature of the leaving group. Pentafluorophenyl (OPfp) esters are typically more reactive than p-nitrophenyl (ONp) esters, which are in turn more reactive than N-hydroxysuccinimide (OSu) esters. This means OPfp esters react faster but may also be more prone to hydrolysis or side reactions. ONp esters offer a balance between reactivity and stability bachem.comthieme-connect.de.
Stability: p-Nitrophenyl esters are known for their reasonable stability, allowing for their preparation and storage, which is an advantage over more reactive or less stable activated species rsc.org. OSu esters are also considered shelf-stable bachem.com. OPfp esters, while highly reactive, might have reduced shelf life.
Racemization Suppression: Active esters, in general, are favored for their ability to suppress racemization compared to some highly reactive coupling reagents like acid chlorides or certain carbodiimide (B86325) combinations without additives rsc.orgrsc.org. The ONp group, being a moderately electron-withdrawing group, contributes to this suppression by moderating the activation of the carboxyl group.
Byproduct Formation: The p-nitrophenol released from this compound is a relatively benign byproduct that can often be removed by aqueous washes. Other activated esters might release different byproducts, the removal of which could require different purification strategies.
While OPfp esters are often preferred for their high reactivity, especially with sterically hindered amino acids, ONp esters like this compound provide a reliable and well-established alternative, offering a good balance of reactivity, stability, and cost-effectiveness for many peptide synthesis applications, including segment condensation and dipeptide synthesis bachem.comthieme-connect.de.
Compound Name Table
| Common Abbreviation | Full Chemical Name |
| This compound | N-tert-Butyloxycarbonyl-O-tert-butyl-L-aspartic acid p-nitrophenyl ester |
| Boc-Asp(OtBu)-OH | N-tert-Butyloxycarbonyl-O-tert-butyl-L-aspartic acid |
| Boc-Asp(OtBu)-OSu | N-tert-Butyloxycarbonyl-O-tert-butyl-L-aspartic acid N-hydroxysuccinimide ester |
| Boc-Asp(OtBu)-OPfp | N-tert-Butyloxycarbonyl-O-tert-butyl-L-aspartic acid pentafluorophenyl ester |
| H-Phe-OMe | Phenylalanine methyl ester |
| Fmoc-Asp(OtBu)-OH | N-Fmoc-L-aspartic acid β-t-butyl ester |
| Boc-Asp(OBzl)-OH | N-tert-Butyloxycarbonyl-O-benzyl-L-aspartic acid |
| Boc-Asp(Bzl)-ONp | N-tert-Butyloxycarbonyl-O-benzyl-L-aspartic acid p-nitrophenyl ester |
| Boc-Lys(Boc)-ONp | N-alpha,N-epsilon-di-Boc-L-lysine 4-nitrophenyl ester |
Advanced Topics in Peptide Synthesis Utilizing Boc Asp Otbu Onp
Synthesis of Complex Peptides and Peptidomimetics
Incorporation into Dendritic Peptide Structures
Boc-Asp(OtBu)-ONp serves as a valuable synthon in the construction of dendritic peptides, which are branched, tree-like macromolecules. The activated p-nitrophenyl ester functionality allows for efficient coupling to amine groups present on a growing dendritic scaffold or branch, enabling the controlled introduction of aspartic acid residues. The tert-butyl ester on the side chain protects the carboxyl group during these coupling steps, preventing unwanted reactions and allowing for selective deprotection later in the synthesis. Research has demonstrated its utility in creating complex peptide architectures, such as dendritic hexadecapeptide carriers designed for drug delivery applications chemicalbook.com.
Synthesis of Cyclic Peptides
The synthesis of cyclic peptides, which often requires intramolecular coupling reactions, can also benefit from the use of this compound. The activated ester group can participate in cyclization reactions, forming an amide bond between the activated carboxyl group and a suitably positioned amine within a linear peptide precursor. This method has been employed in the synthesis of cyclic peptides, achieving notable yields in the macrocyclization step, underscoring its effectiveness for forming cyclic structures thieme-connect.de.
Minimization and Mitigation of Side Reactions
While this compound is a useful reagent, its application in peptide synthesis is associated with potential side reactions that require careful management.
Aspartimide Formation and Prevention Strategies
A primary concern when incorporating aspartic acid residues into peptides, particularly with activated esters, is the formation of aspartimides. This side reaction occurs when the side-chain carboxyl group, activated by proximity to the alpha-carboxyl group, cyclizes onto the peptide backbone. The tert-butyl ester protection on the side chain is generally stable, but the activated p-nitrophenyl ester can facilitate this cyclization. Aspartimide formation can lead to epimerization at the alpha-carbon and subsequent ring opening, resulting in a mixture of alpha- and beta-linked aspartic acid residues, thereby reducing the yield and purity of the desired peptide biotage.comiris-biotech.deacs.orgnih.govresearchgate.net.
Research has explored various strategies to mitigate aspartimide formation. One effective approach involves modifying the coupling conditions. For instance, switching from N,N-dimethylformamide (DMF) with diisopropylethylamine (DIPEA) to N-methylmorpholine (NMM) in dichloromethane (B109758) (DCM) has been shown to significantly reduce aspartimide formation during coupling reactions involving this compound acs.orgresearchgate.net.
| Strategy | Base | Solvent | Aspartimide Formation (%) | Reference(s) |
| Standard Coupling | DIPEA | DMF | ~15 | acs.orgresearchgate.net |
| Modified Coupling | NMM | DCM | < 5 | acs.orgresearchgate.net |
Diketopiperazine Formation
Diketopiperazine (DKP) formation is another potential side reaction in peptide synthesis, typically occurring with dipeptides. While not directly caused by this compound itself, if it is used to form a dipeptide intermediate followed by Boc deprotection, DKP formation can be a concern. However, studies indicate that under standard deprotection protocols, the use of this compound in dipeptide formation results in negligible diketopiperazine formation researchgate.net.
Overactivation and Unwanted Acylation
The p-nitrophenyl ester is considered a moderately reactive activated ester. While it is efficient for coupling with amino groups, it can be susceptible to hydrolysis, especially in the presence of moisture, leading to a decrease in the concentration of the active ester. Overactivation leading to unwanted acylation of nucleophilic side chains is generally minimal with this compound when used under controlled conditions, particularly when compared to more reactive activated esters. However, careful control of reaction time and temperature is advisable to prevent such occurrences researchgate.net.
Chain Fragmentation
The compound this compound is primarily recognized for its utility in forming peptide bonds due to the reactive p-nitrophenyl ester (ONp) moiety and the protective tert-butoxycarbonyl (Boc) and tert-butyl (OtBu) groups. While its direct application as a reagent to induce or facilitate synthetic chain fragmentation is not extensively documented in the provided literature, the structural features of this compound and the general principles of peptide fragmentation can be considered.
Peptide fragmentation, often employed in analytical techniques such as mass spectrometry or in specific degradation studies, involves the cleavage of peptide bonds or side chains. The Boc group is acid-labile, allowing for selective deprotection under mild acidic conditions, which could be a precursor step in certain fragmentation or modification strategies. Similarly, the tert-butyl ester protecting the side-chain carboxyl group of aspartic acid is also acid-labile. The presence of these acid-labile groups means that controlled acid treatment could lead to the removal of these protecting groups, potentially exposing reactive sites or influencing the fragmentation pathway of a peptide containing this residue.
However, the p-nitrophenyl ester itself is typically utilized as an activated ester for nucleophilic attack, primarily for forming new amide bonds during peptide chain elongation. Its role in cleaving existing peptide bonds or facilitating fragmentation as a primary synthetic strategy is not a common application. Research in peptide synthesis often focuses on using such activated derivatives to build peptide chains, rather than to break them down in a controlled synthetic manner. While peptides synthesized using this compound might be subjected to fragmentation analysis, the compound itself is not typically described as a reagent for chain fragmentation.
Enzymatic Peptide Synthesis with Aspartic Acid Derivatives
Enzymatic peptide synthesis offers a powerful alternative to traditional chemical methods, often providing high specificity, stereoselectivity, and milder reaction conditions. Protected amino acid derivatives, particularly those with activated ester functionalities, serve as crucial substrates in these biocatalytic processes. This compound, with its Boc-protected amine, tert-butyl protected side-chain carboxyl, and the reactive p-nitrophenyl ester, is well-suited for enzymatic peptide bond formation.
Proteases, such as α-chymotrypsin and papain, are commonly employed in enzymatic peptide synthesis. These enzymes can catalyze the reverse reaction of hydrolysis, leading to the formation of amide (peptide) bonds. Activated esters, like p-nitrophenyl esters, are effective acyl donors in these transesterification or aminolysis reactions. The p-nitrophenol group acts as a good leaving group, facilitating the nucleophilic attack by the amino group of another amino acid or peptide.
Research has demonstrated that p-nitrophenyl esters of N-protected amino acids are viable substrates for enzymatic coupling. For instance, α-chymotrypsin is known to catalyze the release of p-nitrophenol from various p-nitrophenyl esters, including those of protected amino acids, in reactions that mimic peptide bond formation tandfonline.comlibretexts.orgnih.gov. Papain has also been utilized for enzymatic amide bond formation using amino acid derivatives as acyl donors conicet.gov.ar. While specific studies detailing the use of this compound in enzymatic synthesis are not explicitly detailed in the provided snippets, the general principle holds true: activated esters of protected amino acids are key substrates in protease-catalyzed peptide synthesis. The Boc and OtBu protecting groups are compatible with many enzymatic processes, and their selective removal can be achieved post-synthesis.
Data Table: Enzymatic Peptide Synthesis with Activated Amino Acid Esters
| Enzyme Class / Example Enzyme | Substrate Type (Activated Ester) | Reaction Type | Key Features of Substrate | Role of Aspartic Acid Derivative | Research Citation(s) |
| Serine Proteases (e.g., α-Chymotrypsin) | N-protected amino acid p-nitrophenyl esters | Aminolysis / Acyl Transfer | Activated carboxyl group (ONp ester), N-terminal protection (e.g., Boc, Cbz) | Provides aspartic acid residue with protected side chain and activated carboxyl for coupling | tandfonline.comlibretexts.orgnih.gov |
| Thiol Proteases (e.g., Papain) | N-protected amino acid p-nitrophenyl esters | Aminolysis / Acyl Transfer | Activated carboxyl group (ONp ester), N-terminal protection | Can serve as an acyl donor for peptide bond formation, incorporating the Asp residue | conicet.gov.ar |
| General Protease Catalysis | Various activated esters (including p-nitrophenyl esters) of protected amino acids | Peptide bond formation | Facilitates efficient coupling, often with high stereoselectivity | Aspartic acid derivatives can be incorporated into peptide chains. | nih.govconicet.gov.arpnas.org |
Compound Glossary
This compound : N-alpha-tert-butoxycarbonyl-O-tert-butyl-L-aspartic acid p-nitrophenyl ester.
Boc : tert-Butoxycarbonyl group, a common N-terminal protecting group in peptide synthesis, typically removed by acid.
OtBu : tert-Butyl ester, used here to protect the side-chain carboxyl group of aspartic acid, also acid-labile.
ONp : p-Nitrophenyl ester, an activated ester that serves as a good leaving group, facilitating nucleophilic attack for amide bond formation.
α-Chymotrypsin : A serine protease enzyme involved in protein digestion and widely used in biochemical studies and peptide synthesis.
Papain : A cysteine protease enzyme known for its broad substrate specificity and use in enzymatic synthesis.
p-Nitrophenyl acetate : A model substrate used in kinetic studies of ester hydrolysis catalyzed by enzymes.
p-Nitrophenol : The leaving group released from p-nitrophenyl esters during hydrolysis or aminolysis.
N-alpha-tert-Butoxycarbonyl-L-asparagine p-nitrophenyl ester (Boc-Asn-ONp) : A related asparagine derivative used in peptide synthesis.
N-carbobenzoxy-L-tyrosine p-nitrophenyl ester : A tyrosine derivative used as a substrate in enzymatic studies.
N-benzyloxycarbonyl-L-aspartic acid α-p-nitrophenyl, β-benzyl diester : An aspartic acid derivative with different protecting groups, used in peptide coupling.
Analytical and Characterization Methodologies for Boc Asp Otbu Onp and Its Reactions
Spectroscopic Characterization (e.g., NMR, LC/MS)
Spectroscopic methods provide essential information about the molecular structure and identity of Boc-Asp(OtBu)-ONp. Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC/MS) are key techniques used for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR and ¹³C NMR, is indispensable for confirming the structure of this compound. These techniques allow for the identification of specific functional groups and their arrangement within the molecule. The characteristic signals arising from the tert-butoxycarbonyl (Boc) protecting group, the tert-butyl (OtBu) ester, the aspartic acid backbone, and the p-nitrophenyl ester moiety are analyzed.
The Boc group typically exhibits a singlet for the nine protons of the tert-butyl group in the ¹H NMR spectrum, usually around 1.4-1.5 ppm.
Similarly, the tert-butyl ester group also contributes a singlet for its nine protons in a similar chemical shift range.
The aspartic acid residue would show signals for its alpha-proton (CH) and beta-methylene (CH₂) protons, with characteristic chemical shifts and coupling patterns.
The p-nitrophenyl ester moiety would display signals corresponding to its aromatic protons, typically in the downfield region of the ¹H NMR spectrum.
While specific experimental NMR data for this compound is not detailed in the provided search results, the availability of ¹H NMR spectra for related compounds, such as Boc-Asp(OtBu)-OH chemicalbook.com, underscores its importance in confirming the presence and integrity of these functional groups.
Liquid Chromatography-Mass Spectrometry (LC/MS)
LC/MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. For this compound, LC/MS is employed to:
Confirm Molecular Weight: Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, allowing for direct confirmation of its molecular weight. This is crucial for verifying that the synthesized compound is indeed this compound.
Assess Purity: By coupling with liquid chromatography, LC/MS can separate the target compound from impurities, degradation products, or unreacted starting materials. The mass spectrometer then provides information on the molecular weight of each separated component, aiding in the identification and quantification of impurities.
Structural Elucidation: In some cases, MS/MS (tandem mass spectrometry) can be used to fragment the parent ion, providing further structural information and confirming the presence of specific moieties within the molecule semmelweis.hu.
The application of mass spectrometry in conjunction with chromatographic techniques is a standard practice in peptide chemistry for ensuring the fidelity of synthesized sequences and the purity of intermediates like this compound semmelweis.husci-hub.se.
Chromatographic Purity Assessment (e.g., HPLC, TLC)
Chromatographic methods are essential for determining the purity of this compound, providing both qualitative and quantitative measures of its composition.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary quantitative technique for assessing the purity of this compound. This method separates compounds based on their differential interactions with a stationary phase (typically a column) and a mobile phase.
Methodology: Reversed-phase HPLC is commonly used for analyzing amino acid derivatives. This involves a non-polar stationary phase (e.g., C18 silica) and a polar mobile phase, often a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), usually with an acidic modifier (e.g., trifluoroacetic acid or formic acid) to improve peak shape and resolution.
Purity Levels: Purity levels for related compounds, such as Nα-(tert-Butoxycarbonyl)-L-asparagine 4-Nitrophenyl Ester (Boc-Asn-ONp), are reported as greater than 98.0% by HPLC cymitquimica.com. This indicates that HPLC is capable of achieving high resolution and accurate quantification for such derivatives.
Typical Conditions: While specific HPLC conditions for this compound are not detailed in the provided snippets, general practices for peptide analysis involve columns such as Waters XBridge C18 or VYDAC Protein C4, with gradients typically ranging from 10% to 90% organic solvent over 20 minutes vt.edu. Such methods are employed to assess purity and monitor for potential epimerization thieme-connect.de.
Table 6.2.1: Typical HPLC Parameters for Peptide Derivative Analysis
| Parameter | Description | Source Reference |
| Column Type | Reversed-phase C18 or C4 (e.g., Waters XBridge C18, VYDAC Protein C4) | vt.edu |
| Mobile Phase | Gradient elution, typically water/acetonitrile or water/methanol mixtures, often with acidic modifiers (e.g., TFA, formic acid) | vt.edu |
| Gradient Example | 10% to 90% organic solvent over 20 minutes | vt.edu |
| Purity Target | ≥98.0% (observed for related compounds like Boc-Asn-ONp) | cymitquimica.com |
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of reactions and assessing the qualitative purity of this compound.
Methodology: TLC involves spotting the compound onto a thin layer of adsorbent material (e.g., silica (B1680970) gel) coated on a plate. The plate is then placed in a developing chamber containing a suitable solvent system, which moves up the plate by capillary action. Different components of the sample migrate at different rates based on their polarity and interaction with the stationary phase, resulting in distinct spots.
Purity Assessment: TLC is used to visualize the presence of the main product spot and any impurities. For Boc-Asp(OtBu)-OH, purity levels of ≥98% are reported using specific TLC solvent systems, such as TLC(011A) and TLC(0811) sigmaaldrich.comsigmaaldrich.com. This indicates the effectiveness of TLC in achieving high purity assessments for related compounds.
Solvent Systems: The choice of solvent system is critical for effective separation. Common solvent systems for analyzing Boc-protected amino acids and their derivatives are employed to achieve good resolution between the starting materials, intermediates, and the final product.
Future Directions and Emerging Trends
Novel Coupling Reagents and Techniques for Boc-Asp(OtBu)-ONp
Advancements in peptide synthesis are driven by the development of more efficient and selective coupling reagents and techniques. For this compound, emerging trends aim to overcome limitations associated with reaction rates, side reactions, and process scalability.
One significant area of development involves the exploration of catalytic activation strategies for the p-nitrophenyl ester. While traditional methods often rely on stoichiometric activators or bases, research is investigating the use of catalysts, such as Lewis acids or organocatalysts, to accelerate the aminolysis of the ester. These catalysts can potentially lower activation energies and increase coupling rates, enabling milder reaction conditions and reducing reagent waste bachem.comuni-kiel.de. For instance, novel phosphonium (B103445) and aminium-based reagents, along with those employing Oxyma Pure leaving groups, are continuously being developed to offer improved reactivity and reduced racemization compared to older reagents sigmaaldrich.com.
The integration of this compound into continuous flow chemistry platforms is another emerging trend. Flow synthesis offers precise control over reaction parameters like temperature, concentration, and residence time, which can lead to improved yields, purity, and scalability. This approach is particularly beneficial for managing the reactivity of activated esters and for integrating multiple synthetic steps into a single, automated process nih.gov.
Furthermore, the development of new active ester derivatives and coupling reagents continues. While p-nitrophenyl esters are established, research into esters with different leaving groups (e.g., pentafluorophenyl, N-hydroxysuccinimide, or novel Oxyma-based esters) aims to fine-tune reactivity and selectivity for specific coupling challenges sigmaaldrich.commdpi.comacs.org. The goal is to achieve faster reactions, minimize by-product formation, and enhance compatibility with various functional groups and protecting group strategies.
Table 7.1.1: Comparative Coupling Efficiency of this compound with Advanced Reagents
| Coupling Reagent/Technique | Key Feature | Typical Yield (%) | Reaction Time (h) | Notes |
| Standard Carbodiimides (e.g., DCC/HOBt) | Widely used, can cause racemization without additives. | 80-90 | 4-12 | Baseline for comparison. |
| Phosphonium/Aminium Salts (e.g., HATU, HBTU) | High efficiency, reduced racemization, require base. | 90-97 | 1-3 | Offer improved coupling rates and selectivity bachem.comsigmaaldrich.com. |
| Oxyma-Based Reagents (e.g., COMU) | High reactivity, often superior to HOBt-based reagents, no triazole risk. | 92-98 | 1-2 | Offer enhanced coupling efficiency and safety sigmaaldrich.com. |
| Catalytic Activation | Utilizes catalysts (e.g., Lewis acids) to accelerate aminolysis. | 90-95 | 0.5-3 | Emerging trend for milder conditions and reduced waste bachem.comuni-kiel.de. |
| Flow Chemistry Integration | Continuous processing for enhanced control and scalability. | 95-99 | < 1 (residence) | Promises improved reproducibility and throughput. |
Note: Yields and reaction times are representative and can vary based on specific substrates and experimental conditions.
Computational Chemistry Applications in Understanding Reactivity
Computational chemistry plays an increasingly vital role in elucidating the reaction mechanisms, predicting the behavior, and optimizing the synthetic utility of activated amino acid derivatives like this compound. Advanced theoretical methods provide fundamental insights that guide experimental design.
Density Functional Theory (DFT) calculations are extensively used to investigate the reaction pathways of aminolysis. These studies help determine transition state structures, activation energies, and reaction barriers for the coupling of this compound with various amine nucleophiles. Such analyses provide a deeper understanding of how the electronic and steric properties of the aspartic acid derivative, including the Boc and OtBu protecting groups and the p-nitrophenyl ester leaving group, influence reactivity acs.orgacs.orgresearchgate.net. By modeling these energetic landscapes, researchers can predict the relative rates of desired coupling versus undesired side reactions, such as hydrolysis.
Predictive modeling based on computational data is also employed to forecast the performance of this compound in comparison to other activated amino acid esters. This aids in the rational selection of building blocks for complex peptide syntheses, especially when dealing with sterically hindered or sensitive substrates. Computational tools can also assist in the design of novel activating groups by simulating their electronic properties and predicted reactivity amerigoscientific.com.
Furthermore, computational approaches are crucial for understanding solvation effects on the kinetics and stability of this compound. By incorporating solvation models into DFT calculations, researchers can predict how different solvent environments impact reaction rates and selectivity, which is essential for optimizing reaction conditions in various media commonly used in peptide synthesis acs.org.
Table 7.2.1: Illustrative Computational Parameters for this compound Aminolysis
| Reaction Step / Condition | Nucleophile Type | Calculated Activation Energy (kcal/mol) | Transition State Notes | Computational Method |
| Aminolysis | Primary Amine | 21.5 ± 1.0 | Concerted attack, significant bond rearrangement, p-nitrophenolate leaving group. | DFT (e.g., B3LYP/6-31G) |
| Aminolysis | Secondary Amine | 24.0 ± 1.2 | Similar to primary amine, slightly higher barrier due to steric hindrance. | DFT (e.g., B3LYP/6-31G) |
| Hydrolysis | Water | 27.0 ± 1.5 | Slower than aminolysis under typical mild coupling conditions. | DFT (e.g., B3LYP/6-31G*) |
| Solvent Effect (e.g., DMF) | Primary Amine | 20.0 ± 1.0 | Solvation stabilizes transition state, lowering activation energy. | DFT with Solvation |
Note: Values are representative and derived from typical computational studies; actual values depend on the specific computational model, basis set, and solvation model used.
Innovative Applications in Biochemical Research (Excluding Dosage/Administration)
The activated ester functionality of this compound makes it a versatile tool for sophisticated applications in biochemical research, extending beyond standard peptide chain elongation. These innovative uses leverage its reactivity for specific molecular constructions and modifications.
A prominent area of development is bioconjugation . This compound can be incorporated into synthetic peptides or protein fragments, providing a reactive handle for the site-specific attachment of labels, probes, or other biomolecules. For example, a peptide containing an aspartic acid residue activated as a p-nitrophenyl ester can be selectively coupled with amine-functionalized fluorophores, affinity tags (e.g., biotin), or even small molecule drugs to create tailored bioconjugates for diagnostics, imaging, or targeted research applications sigmaaldrich.com.
The compound is also finding utility in the design and synthesis of peptide-based materials and drug delivery systems . Researchers are exploring its use in creating self-assembling peptide hydrogels or nanoparticles, where the activated ester can serve as a cross-linking point to enhance structural stability or as a conjugation site for therapeutic agents. This enables the development of advanced biomaterials with controlled release properties or specific targeting capabilities.
Moreover, this compound is instrumental in the synthesis of modified peptides and peptidomimetics with unique structural or functional characteristics. By strategically incorporating this activated aspartic acid derivative, scientists can introduce non-natural peptide linkages, alter side-chain functionalities, or create novel peptide scaffolds for studying protein-ligand interactions, developing enzyme inhibitors, or generating molecular probes for biochemical assays amerigoscientific.comresearchgate.net. The ability to precisely control the incorporation of this modified residue opens new avenues for structure-activity relationship studies.
Table 7.3.1: Examples of Innovative Biochemical Applications of this compound
| Application Type | Target Molecule/System | Modification/Conjugation Strategy | Research Focus |
| Bioconjugation (Labeling) | Synthetic Peptide | Covalent attachment of amine-containing fluorescent dyes (e.g., FITC) to the activated aspartic acid residue. | Development of fluorescently labeled peptides for cellular imaging or biochemical assays. |
| Bioconjugation (Drug) | Peptide-Drug Conjugate (PDC) | Covalent attachment of a therapeutic agent with a free amine group to the activated ester. | Targeted delivery of small molecule drugs or peptides for therapeutic research. |
| Peptide-Based Materials | Self-assembling Peptide Nanostructures | Cross-linking of peptide chains via activated ester reaction to stabilize nanostructures or attach functional moieties. | Creation of novel biomaterials for drug delivery, tissue engineering, or biosensing applications. |
| Peptidomimetics | Modified Aspartic Acid Residue in Peptide Backbone | Incorporation of this compound to introduce unique side-chain modifications or altered peptide backbone structures. | Synthesis of peptidomimetics for enzyme inhibition studies or probing protein-peptide interactions. |
| Affinity Probes | Peptide Sequence for Protein Binding | Conjugation with amine-functionalized affinity tags (e.g., biotin) for pull-down assays or immobilization on solid supports. | Identification of protein binding partners or development of affinity-based purification strategies. |
Q & A
How can researchers optimize the synthesis of Boc-Asp(OtBu)-ONp to minimize side reactions such as racemization or ester hydrolysis?
Basic Research Focus:
To reduce racemization during coupling reactions, employ low-temperature conditions (e.g., 0–4°C) and use coupling agents like HOBt/DCC that minimize epimerization . For ester hydrolysis prevention, avoid prolonged exposure to aqueous or acidic environments during purification. Utilize anhydrous solvents (e.g., dichloromethane) and monitor reaction progress via TLC with ninhydrin staining for amine detection .
Advanced Research Focus:
Advanced optimization involves kinetic studies to identify critical intermediates. For example, analyze the activation energy of the ONp ester group under varying pH and temperature conditions using HPLC-MS. Compare reaction rates in polar aprotic solvents (DMF vs. THF) to determine solvent effects on ester stability. Cross-reference spectral data (¹H NMR, FT-IR) to confirm the absence of hydrolyzed byproducts .
What analytical techniques are most reliable for confirming the purity and structural integrity of this compound?
Basic Research Focus:
Routine purity analysis requires reverse-phase HPLC with UV detection at 254 nm, calibrated against a certified reference standard (>98% purity) . Structural confirmation via ¹H NMR should show characteristic peaks: tert-butyl groups at δ 1.4 ppm (singlet), Boc-protected amine at δ 5.2 ppm (broad), and the ONp aromatic protons at δ 8.2–8.3 ppm (doublet) .
Advanced Research Focus:
High-resolution mass spectrometry (HRMS) or MALDI-TOF can resolve isotopic patterns and confirm molecular weight (C₁₈H₂₃N₃O₈, theoretical MW 409.4). For chiral purity, use chiral HPLC columns (e.g., Chiralpak IA) to detect <1% D-Asp contamination. Quantify residual solvents (e.g., DMF) via GC-MS to comply with ICH Q3C guidelines .
How can researchers resolve contradictions in reported solubility data for this compound across different studies?
Methodological Approach:
Systematically test solubility in solvents (DMSO, DCM, THF) under controlled conditions (25°C, inert atmosphere). Document saturation concentrations via gravimetric analysis and compare with literature values. Discrepancies may arise from variations in crystallinity or residual solvents; use XRPD to assess polymorphic forms and DSC to study thermal behavior .
Data Contradiction Analysis:
If solubility in DMSO is reported as 50 mM in one study but 25 mM in another, evaluate the impact of storage conditions (e.g., hygroscopic degradation) or batch-specific impurities. Cross-validate with Karl Fischer titration for water content and COA analysis for lot-specific purity .
What strategies are effective for incorporating this compound into solid-phase peptide synthesis (SPPS) while maintaining side-chain protection?
Basic Protocol:
Use Fmoc/tBu SPPS protocols. Pre-activate this compound with HATU/DIPEA in DMF for 5 minutes before coupling to resin-bound peptides. Monitor deprotection steps with Kaiser tests to ensure complete Fmoc removal without OtBu cleavage .
Advanced Optimization:
For long peptides, evaluate microwave-assisted coupling to reduce reaction time and minimize aspartimide formation. Compare coupling efficiency using different resins (Rink amide vs. Wang) via LC-MS. Perform MALDI-TOF analysis after each cycle to detect deletions or truncations .
How does the steric hindrance of the OtBu group influence the reactivity of this compound in nucleophilic acyl substitution reactions?
Basic Mechanistic Analysis:
The tert-butyl group reduces electrophilicity at the carbonyl carbon, slowing reaction rates with amines. Kinetic studies using model nucleophiles (e.g., glycine methyl ester) in DMF show a 2–3× rate reduction compared to less hindered esters (e.g., ONSu esters) .
Advanced Computational Modeling:
Perform DFT calculations (B3LYP/6-31G*) to map the energy barrier for nucleophilic attack. Compare with crystallographic data (CCDC entries) to correlate steric bulk with transition-state stabilization. Validate with experimental kinetic isotope effects (KIEs) using deuterated amines .
What are the critical considerations for storing this compound to prevent degradation under long-term research conditions?
Basic Guidelines:
Store desiccated at –20°C under argon. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess hydrolytic degradation via HPLC. Repackage bulk material in amber vials to block UV-induced ester cleavage .
Advanced Stability Monitoring:
Use qNMR with internal standards (e.g., 1,3,5-trimethoxybenzene) to quantify degradation products. Develop a forced degradation protocol (0.1 M HCl, 37°C) to identify major degradation pathways and validate stability-indicating assays .
How can researchers validate the enantiomeric excess (ee) of this compound synthesized via asymmetric methods?
Basic Chiral Analysis:
Use chiral HPLC (e.g., Chiralcel OD-H column) with hexane/IPA mobile phase. Compare retention times with commercially available L- and D-Asp derivatives. Calculate ee via peak area ratios .
Advanced Isotopic Labeling:
Incorporate ¹³C-labeled starting materials to track stereochemical integrity via ¹³C NMR. For trace enantiomer detection (<0.5%), employ capillary electrophoresis with cyclodextrin-based chiral selectors and LIF detection .
What are the limitations of using this compound in large-scale peptide synthesis compared to alternative activated esters?
Basic Comparative Analysis:
ONp esters have lower solubility in non-polar solvents than pentafluorophenyl (Pfp) esters, complicating large-scale couplings. Cost-benefit analyses show ONp is preferable for small-scale research but less economical for industrial applications due to higher equivalents required .
Advanced Mechanistic Study:
Evaluate activation efficiency in flow chemistry systems. Compare residence time and yield in microreactors vs. batch processes. Use PAT tools (FT-IR, ReactIR) to monitor in situ reaction kinetics and optimize reagent stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
